molecular formula C9H7BrF4O B6330829 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene CAS No. 204654-95-5

5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B6330829
CAS No.: 204654-95-5
M. Wt: 287.05 g/mol
InChI Key: QYRNEJYNEHILLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of bromine, ethoxy, fluoro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the bromine or fluoro groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Formation of new compounds where the bromine atom is replaced by other nucleophiles.

    Oxidation Products: Aldehydes or acids derived from the oxidation of the ethoxy group.

    Reduction Products: Compounds with reduced bromine or fluoro groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a substrate in various catalytic reactions, including cross-coupling reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Biological Studies: Used in research to study the effects of halogenated aromatic compounds on biological systems.

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-2-fluorobenzotrifluoride
  • 3-Bromo-5-fluorobenzotrifluoride
  • 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene

Comparison:

  • Uniqueness: 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of the ethoxy group, which differentiates it from other similar compounds that may lack this functional group.
  • Reactivity: The combination of bromine, fluoro, and trifluoromethyl groups enhances its reactivity, making it suitable for a wide range of chemical reactions.
  • Applications: While similar compounds may also be used in organic synthesis and pharmaceuticals, the specific functional groups in this compound provide unique opportunities for its use in specialized applications.

Properties

IUPAC Name

5-bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c1-2-15-7-4-5(10)3-6(11)8(7)9(12,13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRNEJYNEHILLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216987
Record name 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204654-95-5
Record name 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204654-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 ml three neck flask provided with a stirrer, thermometer, and cooling tube were added 20.0 g (76.7 mmol) of 2,6-difluoro-4-bromobenzotrifluoride, 12.9 g (222.9 mmol) of potassium hydroxide, and 100 ml of ethanol, and heated to reflux while being stirred for 4 hours. After unreacted ethanol was distilled off under a reduced pressure from the reaction mixture, 200 ml of water was added thereto and extracted with 200 ml of diethyl ether. The extract was washed with water (150 ml) thrice and then dried over anhydrous magnesium sulfate. The colorless oily product in an amount of 20.5 g which was obtained by distilling off the solvent was purified by silica gel column chromatography (eluent: heptane) to obtain 18.7 g of colorless oily 2-fluoro-4-bromo-6-ethoxybenzotrifluoride.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.